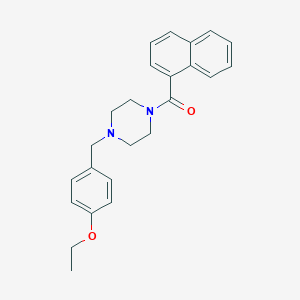![molecular formula C25H23FN2O3 B247558 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine, also known as BFBP, is a novel compound that has gained attention from the scientific community due to its potential as a therapeutic agent. BFBP belongs to the class of piperazine derivatives and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine exerts its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It also modulates the expression of various genes involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine, including further studies on its potential as a cancer treatment, as well as its potential use in treating other diseases such as Alzheimer's and Parkinson's. Other areas of research could include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties.
Métodos De Síntesis
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 1-[([1,1'-biphenyl]-4-yloxy)acetyl] chloride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine has been studied extensively in vitro and in vivo for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Fórmula molecular |
C25H23FN2O3 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H23FN2O3/c26-22-10-6-21(7-11-22)25(30)28-16-14-27(15-17-28)24(29)18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19/h1-13H,14-18H2 |
Clave InChI |
AGLBRSQUAFJYQT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)








![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)